7-Bromo-8-chloropyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-8-chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3BrClN3. This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloropyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atoms with other substituents.
Cross-Coupling Reactions: Such as the Suzuki–Miyaura reaction, which forms aryl-substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2
Solvents: Tetrahydrofuran (THF)
Bases: Potassium carbonate (K2CO3)
Conditions: Reflux temperature
Major Products: The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
7-Bromo-8-chloropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug discovery.
Mechanism of Action
The exact mechanism of action of 7-Bromo-8-chloropyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. This interaction can lead to the inhibition of kinase activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound, which shares the core structure but lacks the bromine and chlorine substituents.
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness: 7-Bromo-8-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, enhancing its versatility in various applications .
Properties
Molecular Formula |
C7H3BrClN3 |
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Molecular Weight |
244.47 g/mol |
IUPAC Name |
7-bromo-8-chloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H |
InChI Key |
FPFBGRGKERJPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)Cl |
Origin of Product |
United States |
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